molecular formula C12H19N5 B1471652 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1513527-66-6

2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No. B1471652
CAS RN: 1513527-66-6
M. Wt: 233.31 g/mol
InChI Key: KWFNSLGCASOWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The main metabolites of flumatinib, a related compound, in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .

Advantages and Limitations for Lab Experiments

2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. Additionally, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on the body. However, this compound is not a highly specific compound, meaning that it can interact with multiple receptors, making it difficult to study the specific effects of a given drug.

Future Directions

There are a number of potential future directions for 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine research. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various receptors in the body. Additionally, further research could be done to investigate the effects of this compound on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could be done to investigate the potential applications of this compound in the treatment of various diseases and disorders.

Scientific Research Applications

2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine is an important organic compound used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system, and in the study of the effects of drugs on the endocrine system.

properties

IUPAC Name

2-cyclopropyl-N-methyl-6-piperazin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-13-10-8-11(17-6-4-14-5-7-17)16-12(15-10)9-2-3-9/h8-9,14H,2-7H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNSLGCASOWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.